molecular formula C16H14N6O3 B2755313 ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate CAS No. 1448058-81-8

ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate

Cat. No.: B2755313
CAS No.: 1448058-81-8
M. Wt: 338.327
InChI Key: PBGRFXGWQDSHQT-UHFFFAOYSA-N
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Description

Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate is a complex organic compound that features a combination of triazole, pyridazine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the pyridazine moiety. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, such as copper(I) salts, and solvents like dimethylformamide or acetonitrile. The reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The triazole and pyridazine rings are crucial for binding to these targets, often through hydrogen bonding and π-π interactions. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate is unique due to the combination of these three moieties, which provides a versatile scaffold for various applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in research .

Properties

IUPAC Name

ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-2-25-16(24)11-5-3-4-6-12(11)19-15(23)13-7-8-14(21-20-13)22-10-17-9-18-22/h3-10H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGRFXGWQDSHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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